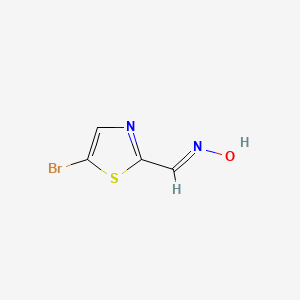

5-Bromothiazole-2-carbaldehyde oxime

Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. achemblock.commdpi.com Its unique electronic properties and the ability to participate in various chemical interactions have established it as a privileged scaffold in the design of novel functional molecules. organic-chemistry.orgxisdxjxsu.asia The thiazole nucleus is a key component in a number of FDA-approved drugs, highlighting its therapeutic importance. nih.gov

The thiazole moiety is a versatile building block in the synthesis of complex molecular architectures. pharmaguideline.comresearchgate.netresearchgate.net Its presence is noted in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. pharmaguideline.com For instance, the thiazole ring is a component of Vitamin B1 (thiamine), which is essential for neurological function. researchgate.net Furthermore, numerous thiazole derivatives have been developed as therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs. achemblock.comijprajournal.com The structural rigidity and aromaticity of the thiazole ring allow it to serve as a stable core from which various functional groups can be appended, leading to the generation of diverse chemical entities with tailored properties. xisdxjxsu.asiaresearchgate.net

The introduction of halogen atoms, such as bromine, onto the thiazole scaffold significantly influences its chemical reactivity and biological activity. Halogenated thiazoles are crucial intermediates in organic synthesis, providing a reactive handle for further molecular elaboration through cross-coupling reactions and other transformations. benthamdirect.com The bromine atom in compounds like 5-bromothiazole (B1268178) can be readily substituted or used to form organometallic reagents, enabling the construction of more complex molecules. google.com This strategic functionalization is a key aspect of modern drug discovery and materials science, where precise control over molecular structure is paramount for achieving desired functions. benthamdirect.comanalis.com.my For example, the presence of a halogen can enhance the binding affinity of a molecule to its biological target. analis.com.my

Oxime Functional Group: Versatility and Applications in Organic Synthesis

The oxime functional group, characterized by the R¹R²C=NOH moiety, is a highly versatile and reactive entity in organic chemistry. sigmaaldrich.comgoogle.com Oximes are typically stable, crystalline solids, which makes them useful for the purification and characterization of carbonyl compounds. Their true value, however, lies in their ability to be transformed into a wide range of other functional groups.

Oximes serve as pivotal intermediates in a multitude of organic reactions. They can be readily converted into amines, nitriles, and amides through reactions such as reduction and the Beckmann rearrangement. The Beckmann rearrangement, in particular, is a powerful tool for the synthesis of lactams, which are precursors to polyamides like Nylon. Furthermore, oximes can participate in cycloaddition reactions and are precursors for the generation of iminyl radicals, which have found increasing use in modern synthetic methodologies. The reactivity of the oxime group allows for the construction of complex nitrogen-containing molecules from simple carbonyl precursors.

The utility of oximes extends beyond their role as simple intermediates. In advanced synthesis, oxime derivatives are employed in the development of pharmaceuticals, agrochemicals, and materials. Oxime ethers and esters exhibit a range of biological activities and are used as prodrugs or as active pharmacophores themselves. In materials science, oximes are used in the synthesis of polymers and as ligands for metal complexes. The ongoing research into oxime chemistry continues to uncover new reactions and applications, solidifying their importance in the synthetic chemist's toolkit.

Research Context and Structural Features of 5-Bromothiazole-2-carbaldehyde (B1294191) Oxime

While extensive research exists on the individual thiazole and oxime moieties, specific studies focusing solely on 5-Bromothiazole-2-carbaldehyde oxime are limited in the publicly available scientific literature. The compound is primarily recognized as a potential synthetic intermediate, deriving its significance from the combined chemical functionalities of its parent molecules.

The synthesis of this compound would logically proceed from its corresponding aldehyde, 5-Bromothiazole-2-carbaldehyde. This precursor is a known compound, available from commercial suppliers. The standard and widely practiced method for the synthesis of an oxime from an aldehyde is the condensation reaction with hydroxylamine (B1172632). mdpi.compharmaguideline.com This reaction is typically carried out in a suitable solvent, often in the presence of a mild base to neutralize the liberated acid.

A plausible synthetic route is outlined below:

Reaction Scheme:

The structural features of this compound include the planar, aromatic 5-bromothiazole ring system linked at the 2-position to the carbon of the oxime group. The oxime functionality can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The specific isomer formed, or the ratio of isomers, would depend on the reaction conditions and the steric and electronic environment around the double bond.

Interactive Data Table: Properties of 5-Bromothiazole-2-carbaldehyde (Precursor)

| Property | Value |

| CAS Number | 933752-44-4 |

| Molecular Formula | C₄H₂BrNOS |

| Molecular Weight | 192.03 g/mol |

| Appearance | Yellow solid |

| Purity | ≥97% |

Data sourced from chemical supplier catalogs. achemblock.com

The research context for this compound is therefore primarily as a building block for the synthesis of more complex molecules. The presence of the reactive oxime group, coupled with the synthetically versatile brominated thiazole ring, makes it a potentially valuable intermediate for creating novel compounds with applications in medicinal chemistry and materials science. Further research would be necessary to isolate, characterize, and explore the specific chemical and biological properties of this particular oxime.

Overview of the Thiazole Ring System with Specific Substituents

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. wikipedia.org Its aromaticity stems from the delocalization of six pi-electrons, which imparts significant stability to the ring system. wikipedia.org The electron distribution within the thiazole ring is not uniform; the C2 position (the carbon between the sulfur and nitrogen atoms) is the most electron-deficient and susceptible to deprotonation by strong bases. wikipedia.orgpharmaguideline.com Conversely, the C5 position is the primary site for electrophilic substitution, indicating it is relatively electron-rich. wikipedia.orgpharmaguideline.com

In this compound, the substituents at the C2 and C5 positions significantly influence the ring's reactivity:

Carbaldehyde Oxime at C2: The C2 position is the most electron-deficient site on the thiazole ring. pharmaguideline.com The attachment of an electron-withdrawing carbaldehyde oxime group further enhances this electron deficiency. The acidic proton at C2 in many thiazole derivatives makes this position highly reactive and a key synthon for building more complex molecules. nih.gov

The combination of these substituents creates a molecule with distinct regions of reactivity, making it a potentially valuable intermediate in organic synthesis.

Implications of the Oxime Functionality on Compound Reactivity

Oximes are a class of organic compounds with the general formula R1R2C=NOH, formed by the reaction of an aldehyde or ketone with hydroxylamine. youtube.com This functional group is far from inert and imparts a wide range of reactivity to the parent molecule.

Key aspects of oxime reactivity include:

Versatile Synthetic Intermediates: Oximes are recognized as valuable and versatile building blocks in organic synthesis due to their easy availability and high reactivity. researchgate.net They can be converted into various nitrogen-containing compounds.

Formation of Iminyl Radicals: A common reactivity mode for oximes is the facile fragmentation of the N-O bond to form highly versatile iminyl radicals. nsf.gov This fragmentation can be initiated by transition metals or photochemical methods and opens pathways for reactions like additions to alkenes or cycloadditions. nsf.gov

Beckmann Rearrangement: Ketoximes are famously known for undergoing the Beckmann rearrangement under acidic conditions, which converts the oxime into an amide. nsf.gov

Bioconjugation: The formation of an oxime from an aldehyde or ketone is a widely used ligation reaction in bioconjugation, used to link biomolecules to various probes under physiological conditions, with water as the only byproduct. nih.gov The reaction is typically fastest at a slightly acidic pH of around 4.5. nih.gov

Coordination Chemistry: A coordinated oxime group has multiple potential reactive sites (C, N, and O atoms), and the acidity of its -OH group increases significantly upon coordination to a metal ion. mdpi.com This property makes oxime-containing ligands interesting subjects in the study of coordinated ligand reactivity. mdpi.com

In the context of this compound, the oxime functionality provides a reactive center that is electronically influenced by the electron-withdrawing nature of the 5-bromothiazole ring. This interplay can modulate the reactivity of the C=NOH group, potentially influencing the stability of radical intermediates or the conditions required for rearrangements and other transformations.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-3-1-6-4(9-3)2-7-8/h1-2,8H/b7-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFYXCKMYXOWFO-FARCUNLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C=NO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=N1)/C=N/O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromothiazole 2 Carbaldehyde Oxime

Synthesis of the 5-Bromothiazole-2-carbaldehyde (B1294191) Precursor

The generation of 5-Bromothiazole-2-carbaldehyde can be approached through several distinct synthetic routes, each with its own set of advantages and challenges. These methods primarily focus on the introduction of a formyl group at the C2 position of the 5-bromothiazole (B1268178) core.

Oxidative Approaches to 5-Bromothiazole-2-carbaldehyde

Oxidative methods provide a direct route to aldehydes from corresponding methyl or hydroxymethyl precursors. While specific literature detailing the oxidation of 2-methyl-5-bromothiazole or 2-(hydroxymethyl)-5-bromothiazole to 5-Bromothiazole-2-carbaldehyde is not extensively documented, general principles of heterocyclic aldehyde synthesis suggest the viability of this approach. Typically, this would involve the oxidation of 2-(hydroxymethyl)-5-bromothiazole using a variety of oxidizing agents.

Commonly employed reagents for such transformations include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the thiazole (B1198619) ring, which can be sensitive to harsh oxidative conditions. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to achieve a high yield of the desired aldehyde.

Formylation Reactions: Vilsmeier-Haack and Related Methodologies

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comwikipedia.orgcambridge.orgtcichemicals.com The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. cambridge.orgtcichemicals.com This electrophilic iminium species then attacks the electron-rich heterocycle, leading to the formation of an aldehyde after aqueous workup. wikipedia.org

For the synthesis of 5-Bromothiazole-2-carbaldehyde, this would involve the direct formylation of 5-bromothiazole. The thiazole ring is generally considered to be electron-rich enough to undergo this electrophilic substitution. The regioselectivity of the Vilsmeier-Haack reaction on substituted thiazoles can be influenced by the nature and position of the existing substituents. In the case of 5-bromothiazole, the formylation is expected to occur at the C2 position, which is the most nucleophilic carbon in the thiazole ring. Studies on related 2-aminothiazole (B372263) derivatives have demonstrated successful formylation at the 5-position, highlighting the utility of this reaction for functionalizing the thiazole core.

Organometallic Strategies for Thiazole-2-carbaldehyde Formation (Grignard, Lithiation)

Organometallic strategies offer a versatile and often high-yielding approach to the synthesis of aldehydes. These methods typically involve the generation of a nucleophilic organometallic species from a halogenated precursor, which is then reacted with a formylating agent.

Lithiation: A common approach involves the deprotonation of the thiazole ring at the C2 position using a strong base, such as n-butyllithium (n-BuLi), followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). researchgate.net However, for 5-bromothiazole, a more prevalent strategy is the halogen-metal exchange. This involves treating 5-bromothiazole with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures to generate the 5-lithiothiazole species. This intermediate can then be reacted with DMF to introduce the formyl group at the 2-position. Careful control of the reaction temperature is crucial to avoid side reactions.

Grignard Reagents: The formation of a Grignard reagent from 5-bromothiazole and its subsequent reaction with a formylating agent is another viable route. A particularly effective method for preparing Grignard reagents from bromo-heterocycles is through a halogen-magnesium exchange reaction. harvard.edu This can be achieved by treating the bromo-heterocycle with an alkyl Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. harvard.edu A Chinese patent describes a similar process for the synthesis of 2-thiazole carboxaldehyde compounds from 2-bromothiazole (B21250) derivatives. google.com This method involves a halogen-Grignard exchange reaction to form the thiazol-2-ylmagnesium halide, which is then reacted with a formamide (B127407) to yield the aldehyde. google.com This approach is advantageous as it often proceeds under milder conditions compared to lithiation and can tolerate a wider range of functional groups.

| Reagent System | Formylating Agent | Key Considerations |

| n-BuLi | DMF | Requires low temperatures to prevent side reactions. |

| iPrMgCl/LiCl | Formamide derivative | Milder conditions, good functional group tolerance. |

Palladium-Catalyzed Arylation and Functionalization of Thiazole Cores

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. While typically used for C-C, C-N, and C-O bond formation, palladium catalysis can also be employed for the introduction of functional groups, including aldehydes.

Direct C-H arylation of thiazoles, particularly at the 5-position, using palladium catalysts has been reported. researchgate.netnih.gov However, the direct palladium-catalyzed C-H formylation of 5-bromothiazole at the C2 position is a less common transformation. Conceptually, such a reaction could proceed through a C-H activation mechanism, where a palladium catalyst selectively activates the C2-H bond of 5-bromothiazole, followed by reaction with a formylating agent. The development of such a direct C-H formylation would be a highly efficient and atom-economical approach.

More established palladium-catalyzed methods for introducing an aldehyde group would likely involve a cross-coupling reaction. For instance, a Stille coupling between 2-stannyl-5-bromothiazole and a suitable electrophilic formylating agent, or a Suzuki coupling with a boronic acid derivative, could be envisioned. However, these are multi-step processes that require the pre-functionalization of the thiazole ring.

Direct Synthesis of 5-Bromothiazole-2-carbaldehyde Oxime

Once the 5-Bromothiazole-2-carbaldehyde precursor is obtained, the final step is the conversion of the aldehyde to an oxime.

Condensation of 5-Bromothiazole-2-carbaldehyde with Hydroxylamine (B1172632) Derivatives

The synthesis of oximes is a well-established transformation in organic chemistry, typically achieved through the condensation reaction of an aldehyde or ketone with hydroxylamine or its salts, such as hydroxylamine hydrochloride (NH₂OH·HCl). mdpi.com The reaction is generally straightforward and proceeds under mild conditions.

| Reactants | Reagents | Solvent | General Conditions |

| 5-Bromothiazole-2-carbaldehyde, Hydroxylamine hydrochloride | Base (e.g., NaOH, NaOAc, Pyridine) | Ethanol (B145695), Ethanol/Water | Room temperature or gentle heating |

The resulting this compound can exist as a mixture of (E) and (Z) isomers due to the C=N double bond. The specific isomeric ratio obtained can be influenced by the reaction conditions and the nature of the substituents on the thiazole ring. Characterization of the product would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry to confirm the molecular weight.

Optimized Reaction Conditions for Oxime Formation

The conversion of an aldehyde to an oxime is a fundamental condensation reaction. For the synthesis of this compound from its corresponding aldehyde, the reaction with hydroxylamine is key. Optimization of this process focuses on maximizing yield and purity while minimizing reaction time.

Detailed research findings indicate that the choice of base, solvent, and temperature significantly influences the outcome of the oximation reaction. Typically, the reaction is performed using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile. mdpi.comxisdxjxsu.asia Common bases include sodium hydroxide, sodium carbonate, and various organic amines. The solvent system is also critical; while alcohols like ethanol are frequently used, aqueous or mixed-solvent systems can also be effective. mdpi.comresearchgate.net Temperature control is essential to manage reaction kinetics and prevent the formation of byproducts.

Table 1: Optimization of Reaction Parameters for Aldehyde Oximation

| Parameter | Condition | Rationale and Research Findings |

|---|---|---|

| Reagents | Hydroxylamine Hydrochloride (NH₂OH·HCl) with a base | NH₂OH·HCl is a stable salt. A base (e.g., NaOH, Na₂CO₃) is required in stoichiometric amounts to generate the reactive free hydroxylamine in situ. Using excess hydroxylamine can drive the reaction to completion. mdpi.com |

| Solvent | Ethanol, Ethanol/Water mixtures | Ethanol is a common solvent due to its ability to dissolve both the aldehyde substrate and the hydroxylamine salt. Aqueous mixtures can be effective but may require careful pH control. researchgate.net |

| Temperature | Room Temperature to Mild Heating (e.g., 50°C) | While many oximations proceed efficiently at room temperature, gentle heating can accelerate the reaction. However, excessive heat can lead to degradation of the product or starting material. researchgate.net |

| Reaction Time | 30 minutes to several hours | Reaction completion is typically monitored by Thin Layer Chromatography (TLC). Optimized conditions aim to reduce this time for higher throughput. researchgate.net |

Exploration of Green Chemistry Protocols (Mechanochemical, Solvent-Free)

In line with the principles of green chemistry, modern synthetic approaches seek to minimize or eliminate the use of hazardous solvents and reduce energy consumption. nih.govisca.me Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful, solvent-free alternative for oxime synthesis. nih.govrsc.org

In a typical mechanochemical procedure, the aldehyde, hydroxylamine hydrochloride, and a solid base (like NaOH or Na₂CO₃) are milled together in a stainless-steel jar with milling balls. mdpi.comrsc.org The mechanical impact and friction provide the energy to initiate and drive the reaction to completion, often in a shorter time and with higher yields than traditional solution-phase methods. mdpi.com This solvent-free approach significantly reduces chemical waste and simplifies product isolation, which often involves a simple extraction rather than column chromatography. rsc.org

Table 2: Comparison of Conventional vs. Green Chemistry Protocols for Oxime Synthesis

| Feature | Conventional Solution-Phase Synthesis | Mechanochemical (Solvent-Free) Synthesis |

|---|---|---|

| Solvent Use | Requires organic solvents (e.g., ethanol), generating liquid waste. | Solvent-free or uses minimal liquid for liquid-assisted grinding (LAG), drastically reducing waste. nih.govrsc.org |

| Energy Input | Often requires heating (thermal energy). | Uses mechanical energy, which can be more energy-efficient. nih.gov |

| Reaction Time | Can range from 1 to 24 hours. | Typically much faster, often complete within 20-60 minutes. mdpi.com |

| Work-up | May require extraction, washing, and chromatographic purification. | Simplified work-up, often involving just washing the crude product. |

| Yield | Variable, often in the range of 70-90%. | Generally high to quantitative yields (often >95%). mdpi.com |

Advanced Synthetic Strategies for Thiazole Oxime Derivatives

Thiazole oximes are valuable intermediates for constructing more complex heterocyclic systems. Advanced strategies focus on leveraging the reactivity of the oxime and thiazole moieties to build diverse molecular architectures through metal-catalyzed cyclizations, energy-assisted reactions, and efficient one-pot schemes.

Metal-Catalyzed Cyclization Approaches Involving Oximes (e.g., Copper Catalysis)

Metal catalysis offers a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. Copper catalysts, in particular, have proven effective in mediating the cyclization of oximes and their derivatives to form new heterocyclic rings. rsc.orgjsynthchem.com These reactions often proceed through pathways involving iminyl radicals or oxidative addition, transforming the C=N-OH group of the oxime into a reactive intermediate for ring closure. rsc.org

One notable strategy involves the copper-catalyzed oxidative cyclization of oxime acetates with nucleophiles like sodium thiocyanate (B1210189) to construct 2-aminothiazole cores. rsc.org This [3+2] cycloaddition approach demonstrates how the oxime derivative can serve as a precursor to build an entirely new thiazole ring, showcasing the versatility of this functional group in heterocyclic synthesis.

Table 3: Examples of Copper-Catalyzed Reactions Involving Oximes

| Reaction Type | Oxime Derivative | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Oxidative Cyclization | Oxime Acetate | Copper Catalyst (e.g., CuI) | 2-Aminothiazoles | rsc.org |

| Heck-like Cyclization | Oxime Ester | Copper Catalyst | Cyclic Imines/Heterocycles | rsc.org |

| Condensation/Cyclization | (Precursor to Thiazole) | Fe₃O₄@SiO₂-Bipyridine-CuCl₂ | Thiazole Derivatives | jsynthchem.com |

Microwave-Assisted and Ultrasonic-Mediated Synthesis

The use of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized synthetic chemistry by dramatically reducing reaction times and often improving yields. nih.govwisdomlib.org

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat rapidly and efficiently. This leads to a significant acceleration of reaction rates compared to conventional heating. researchgate.netjusst.org The synthesis of various thiazole derivatives has been successfully achieved using this technique, often resulting in cleaner reactions and higher purity products in minutes rather than hours. nih.govijpsonline.com

Ultrasonic-mediated synthesis (Sonochemistry) employs the energy of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized high-pressure and high-temperature spots, which enhances chemical reactivity. nih.gov This method is particularly aligned with green chemistry principles, as it can promote reactions at room temperature and sometimes under solvent-free conditions, leading to high yields and simplified work-ups. nih.govresearchgate.net

Table 4: Comparison of Conventional vs. Energy-Assisted Synthesis of Thiazoles

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | 8-24 hours | 45-70% | Standard laboratory setup. |

| Microwave Irradiation | 5-15 minutes | 70-95% | Rapid heating, rate enhancement, high yields, improved purity. nih.govresearchgate.net |

| Ultrasonic Irradiation | 15-60 minutes | 80-99% | High yields, mild conditions, can be solvent-free, energy efficient. wisdomlib.orgresearchgate.net |

Multi-Component and One-Pot Reaction Schemes for Efficiency

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all starting materials. scilit.com This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. One-pot reactions, a related strategy, involve the sequential addition of reagents to a single reaction vessel, avoiding the need to isolate intermediates.

The synthesis of thiazole derivatives is well-suited to MCR strategies, most famously through variations of the Hantzsch thiazole synthesis. researchgate.net Modern MCRs can involve a diverse set of starting materials to produce highly substituted thiazoles in a single, efficient step. scilit.comnih.govresearchgate.net These methods reduce waste from purification of intermediates and save significant time and resources, making them ideal for creating libraries of compounds for screening purposes.

Table 5: Examples of Multi-Component Reactions for Thiazole Synthesis

| Named Reaction/Type | Typical Components | Key Features |

|---|---|---|

| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide/Thiourea, Carbonyl species | A classic and versatile method for forming the thiazole ring. researchgate.net |

| Chemoenzymatic MCR | Amines, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylates | Utilizes an enzyme (e.g., trypsin) as a catalyst under mild conditions, achieving high yields. nih.govnih.gov |

| Isocyanide-based MCR | Oxo component, Primary amine, Thiocarboxylic acid, Isocyanide | A versatile one-pot, one-step method for generating 2,4-disubstituted thiazoles. scilit.com |

Reactivity and Mechanistic Investigations of 5 Bromothiazole 2 Carbaldehyde Oxime

Chemical Transformations of the Oxime Moiety

The oxime functional group is a versatile platform for a variety of chemical transformations, including nucleophilic additions, rearrangements, reductions, and cycloadditions.

The formation of an oxime is itself a result of the condensation reaction between an aldehyde or ketone and hydroxylamine (B1172632), proceeding through a nucleophilic addition mechanism. xisdxjxsu.asiaias.ac.in This reaction is typically reversible. Under acidic conditions, 5-Bromothiazole-2-carbaldehyde (B1294191) oxime can undergo hydrolysis, which is essentially a nucleophilic addition of water to the carbon of the C=N bond, followed by elimination of hydroxylamine to regenerate the parent aldehyde, 5-Bromothiazole-2-carbaldehyde.

The carbon-nitrogen double bond (C=N) in the oxime is susceptible to attack by nucleophiles. The general mechanism involves the nucleophile adding to the electrophilic carbon, which pushes the pi-electrons onto the nitrogen atom. Subsequent protonation steps can lead to various products. youtube.comyoutube.com

Table 1: Nucleophilic Addition (Hydrolysis) of 5-Bromothiazole-2-carbaldehyde Oxime

| Reactant | Reagents | Product | Reaction Type |

|---|

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. wikipedia.orgorganic-chemistry.org For aldoximes, such as this compound, this rearrangement can lead to the formation of primary amides or, under dehydrating conditions, nitriles. masterorganicchemistry.comwikipedia.org

The reaction is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then attacked by water to yield the corresponding amide after tautomerization. masterorganicchemistry.com A wide array of acidic catalysts can be employed, including sulfuric acid, phosphorus pentachloride, and tosyl chloride. wikipedia.org While specific studies on this compound are not detailed, this pathway is a fundamental reaction of oximes. audreyli.comillinois.edu

Table 2: Potential Beckmann Rearrangement Products

| Starting Material | Catalyst / Conditions | Major Product |

|---|---|---|

| This compound | Strong Acid (e.g., H₂SO₄), H₂O | 5-Bromothiazole-2-carboxamide |

The oxime moiety can be reduced to form primary amines or hydroxylamines, depending on the reducing agent and reaction conditions. The reduction of oximes to primary amines is a common transformation. This can be achieved through catalytic hydrogenation or by using strong hydride reagents like lithium aluminum hydride (LiAlH4). In the case of this compound, this would yield (5-bromothiazol-2-yl)methanamine.

Selective reduction to form the corresponding hydroxylamine is more challenging due to the lability of the N-O bond. nih.gov Milder or more specific reducing agents are required to reduce the C=N double bond without cleaving the nitrogen-oxygen single bond. The reduction of related oxime ethers to N,O-disubstituted hydroxylamines has been documented, suggesting that similar pathways could be explored for the parent oxime. nih.gov Biocatalytic methods using ene-reductases have also shown promise in reducing oximes to amines. nih.gov

Table 3: Reduction Products of this compound

| Reaction Pathway | Reagents | Product |

|---|---|---|

| Reduction to Amine | LiAlH₄ or H₂/Catalyst (e.g., Pd/C) | (5-bromothiazol-2-yl)methanamine |

Aldoximes are valuable precursors for the in-situ generation of nitrile oxides, which are highly reactive 1,3-dipoles. researchgate.net These intermediates readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to synthesize five-membered heterocyclic rings like isoxazolines and isoxazoles. researchgate.netnih.gov

The generation of the nitrile oxide from this compound can be achieved through oxidation. researchgate.net Various methods exist, including the use of reagents like alkali hypohalites, N-bromosuccinimide (NBS), or tert-butyl hypoiodite (t-BuOI). researchgate.netorganic-chemistry.org Once formed, the 5-bromothiazole-2-carbonitrile oxide intermediate can be trapped by a suitable alkene or alkyne present in the reaction mixture. This provides a powerful route to complex heterocyclic structures containing the 5-bromothiazole (B1268178) moiety.

Table 4: [3+2] Cycloaddition via Nitrile Oxide Intermediate

| Oxime Precursor | Reagents for Nitrile Oxide Formation | Dipolarophile | Product Type |

|---|---|---|---|

| This compound | t-BuOI, base | Alkene (e.g., Styrene) | 3-(5-bromothiazol-2-yl)-5-phenyl-4,5-dihydroisoxazole |

Reactivity of the Bromine Atom on the Thiazole (B1198619) Ring

The bromine atom at the C5 position of the thiazole ring is a key functional group that can participate in various substitution reactions, significantly enhancing the synthetic versatility of the molecule.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. byjus.comyoutube.com However, the thiazole ring is an electron-deficient heterocycle, which makes it inherently less reactive towards electrophiles than benzene. Furthermore, the bromine atom acts as a deactivating group due to its inductive electron-withdrawing effect, further reducing the ring's nucleophilicity. mnstate.edu

In a typical aromatic system, halogens are ortho-, para-directing. youtube.com For this compound, the only available position for substitution on the thiazole ring is C4. If an EAS reaction were to occur, the bromine atom at C5 would direct the incoming electrophile to the adjacent C4 position. However, the combined deactivating effects of the thiazole ring's heteroatoms and the bromine substituent make such reactions challenging and likely require harsh conditions. More common reactions involving the bromine atom would include nucleophilic aromatic substitution or metal-halogen exchange to form an organometallic species, which could then react with an electrophile.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site.

The bromine atom at the C5 position of the this compound ring is a versatile handle for the introduction of a wide range of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The primary palladium-catalyzed cross-coupling reactions applicable to this substrate include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The general mechanism for these transformations involves a catalytic cycle that begins with the oxidative addition of the 5-bromothiazole derivative to a palladium(0) complex. This is followed by a transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for Heck reaction) step, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond between the thiazole ring and various aryl, vinyl, or alkyl groups. The reaction employs a boronic acid or ester as the coupling partner in the presence of a palladium catalyst and a base. While specific examples with this compound are not extensively documented, the Suzuki-Miyaura coupling is a well-established method for the functionalization of bromo-substituted heterocycles. The reaction conditions are generally mild and tolerate a wide variety of functional groups.

Heck Reaction: The Heck reaction facilitates the coupling of the 5-bromothiazole moiety with alkenes to introduce alkenyl substituents. The reaction is typically catalyzed by a palladium salt and a phosphine ligand in the presence of a base. The regioselectivity of the addition to the alkene is influenced by the electronic and steric properties of both the alkene and the thiazole derivative.

Sonogashira Coupling: This reaction is a powerful tool for the formation of a carbon-carbon triple bond, coupling the 5-bromothiazole with a terminal alkyne. The reaction is co-catalyzed by palladium and copper complexes and requires a base. This method provides a direct route to alkynyl-substituted thiazoles, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, coupling the 5-bromothiazole with a primary or secondary amine. This reaction is catalyzed by a palladium complex with a specialized phosphine ligand and requires a strong base. There are documented examples of the successful Buchwald-Hartwig amination of 5-bromothiazoles with diarylamines, proceeding in good yields. For instance, the reaction of 5-bromothiazoles with diarylamines in the presence of a palladium catalyst and a base has been shown to produce 5-N,N-diarylaminothiazoles in high yields.

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki | Aryl/vinyl boronic acid | Pd(0) catalyst, Base | 5-Aryl/vinyl-thiazole |

| Heck | Alkene | Pd(II) salt, Ligand, Base | 5-Alkenyl-thiazole |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) salt, Base | 5-Alkynyl-thiazole |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Ligand, Base | 5-Amino-thiazole |

Directed Metalation and Halogen Dance Methodologies.

Beyond palladium-catalyzed cross-coupling, the functionalization of the this compound can be achieved through directed metalation and halogen dance reactions. These methods offer alternative strategies for the regioselective introduction of substituents onto the thiazole ring.

Directed Metalation: Directed ortho-metalation (DoM) is a powerful technique for the deprotonation of a position ortho to a directing metalation group (DMG), followed by quenching with an electrophile. In the context of this compound, the oxime functionality, or a protected derivative thereof, could potentially act as a DMG, directing a strong base like an organolithium reagent to deprotonate the C4 position of the thiazole ring. However, the acidity of the oxime proton itself presents a challenge, as it would likely be deprotonated before any ring proton. Protection of the oxime hydroxyl group would be necessary to explore this pathway. The general principle of DoM involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base for regioselective deprotonation of the adjacent proton. Subsequent reaction with an electrophile introduces a new substituent at this position.

Halogen Dance: The halogen dance is a base-catalyzed isomerization of a halogenated aromatic compound, where the halogen "dances" to a different position on the ring. This reaction is driven by the formation of a more stable organometallic intermediate. For this compound, treatment with a strong, hindered base such as lithium diisopropylamide (LDA) could potentially induce a halogen dance, leading to the migration of the bromine atom from the C5 to the C4 position. This would generate a 4-bromo-5-lithiated thiazole intermediate, which can then be trapped with an electrophile to afford a 5-substituted-4-bromothiazole derivative. This methodology provides access to substitution patterns that are not directly achievable through other means. A study on a 2-amino-5-bromothiazole derivative has demonstrated the feasibility of a halogen dance reaction, where treatment with LDA resulted in the formation of the 4-bromo-5-lithiated intermediate, which was subsequently trapped with an electrophile.

Reactivity and Functionalization of the Thiazole Heterocycle.

The thiazole ring in this compound is an electron-rich aromatic system, and its reactivity is governed by the interplay of the two heteroatoms, sulfur and nitrogen, as well as the substituents on the ring.

Regioselective Functionalization of the Thiazole Ring.

The thiazole nucleus has distinct reactive sites. The C2 position is the most acidic and is susceptible to deprotonation by strong bases. The C5 position is generally the most susceptible to electrophilic attack, while the C4 position is less reactive. In this compound, the presence of the bromine atom at C5 and the carbaldehyde oxime at C2 significantly influences the regioselectivity of further functionalization.

Role of Heteroatoms (Sulfur and Nitrogen) in Reaction Mechanisms.

The interplay between the inductive and resonance effects of the heteroatoms, combined with the electronic nature of the substituents, dictates the regiochemical outcome of various reactions on the thiazole ring.

Mechanistic Studies of Specific Transformations.

While detailed mechanistic studies specifically for this compound are limited, the general mechanisms for the reactions of thiazoles and oximes are well-established.

Spectroscopic and Crystallographic Characterization of 5 Bromothiazole 2 Carbaldehyde Oxime and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through the use of high-resolution 1D and 2D NMR techniques, it is possible to determine the precise connectivity and stereochemistry of 5-Bromothiazole-2-carbaldehyde (B1294191) oxime.

The ¹H NMR spectrum of 5-Bromothiazole-2-carbaldehyde oxime is expected to provide distinct signals that correspond to each unique proton in the molecule. The thiazole (B1198619) ring contains a single proton at the C4 position, which would likely appear as a singlet due to the absence of adjacent protons. Based on data from similar thiazole derivatives, this signal is anticipated in the aromatic region of the spectrum. rsc.orgmdpi.com The proton of the oxime group (CH=N) would also manifest as a singlet. The hydroxyl proton of the oxime (-NOH) typically appears as a broad singlet which can be confirmed by D₂O exchange. jmpas.com The chemical shifts of oxime protons can vary, often appearing downfield. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are expected. The C2 carbon, being attached to both sulfur and nitrogen as well as the oxime group, would be significantly deshielded. The C5 carbon, directly bonded to the electronegative bromine atom, would also appear at a characteristic chemical shift, while the C4 carbon would be influenced by its position in the heterocyclic ring. rsc.org The carbon of the oxime functional group (C=NOH) is expected to resonate at a predictable downfield position, consistent with other oxime derivatives. jmpas.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H4 (thiazole) | ¹H | ~7.5 - 8.0 | Singlet (s) |

| CH=N (oxime) | ¹H | ~8.0 - 8.5 | Singlet (s) |

| N-OH (oxime) | ¹H | ~8.3 - 11.5 | Broad Singlet (br s) |

| C2 (thiazole) | ¹³C | ~150 - 155 | - |

| C4 (thiazole) | ¹³C | ~140 - 145 | - |

| C5 (thiazole) | ¹³C | ~110 - 115 | - |

| C=NOH (oxime) | ¹³C | ~145 - 150 | - |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the COSY spectrum would be relatively simple but could potentially show a weak long-range correlation between the oxime CH=N proton and the N-OH proton, confirming their proximity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would show a cross-peak connecting the H4 proton signal to the C4 carbon signal and another cross-peak linking the CH=N proton to its corresponding carbon. This provides definitive assignment for these specific atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful 2D technique for this molecule, as it shows correlations between protons and carbons over two or three bonds. This allows for the assembly of the molecular fragments. Key expected correlations would include a three-bond correlation from the H4 proton to the C2 carbon and a two-bond correlation to the C5 carbon. Crucially, a correlation from the CH=N proton to the C2 carbon of the thiazole ring would unequivocally establish the connection between the oxime side chain and the heterocyclic ring.

Interactive Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlated Nucleus | Expected Correlation |

| HSQC | H4 | ¹³C | C4 |

| HSQC | CH=N | ¹³C | C=NOH |

| HMBC | H4 | ¹³C | C2, C5 |

| HMBC | CH=N | ¹³C | C2 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound (Molecular Formula: C₄H₃BrN₂OS), ESI-MS in positive ion mode would be expected to show a prominent ion cluster corresponding to the [M+H]⁺ ion. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), this molecular ion peak would appear as a pair of signals of nearly equal intensity, separated by two mass units (m/z).

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. uv.mx The calculated exact mass of the [M+H]⁺ ion for C₄H₃BrN₂OS would serve as definitive proof of the compound's elemental composition.

Tandem MS (MS/MS) experiments on the isolated [M+H]⁺ ion would induce fragmentation, providing insight into the molecule's structure. The bromine isotopes create a characteristic isotopic signature on any fragment that retains the bromine atom. The fragmentation of thiazole rings often involves the loss of small neutral molecules. researchgate.netsapub.org For oximes, cleavage involving the N-O bond is a common pathway. nih.gov

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₃BrN₂OS |

| Molecular Weight | ~208.05 g/mol |

| Calculated Exact Mass ([M(⁷⁹Br)+H]⁺) | 206.9282 |

| Calculated Exact Mass ([M(⁸¹Br)+H]⁺) | 208.9261 |

| Expected Key Fragments | [M+H - NOH]⁺, [M+H - Br]⁺, Thiazole ring fragments |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group. jmpas.com The C=N stretching vibration of the oxime is expected around 1600-1650 cm⁻¹, while the C=N bond within the thiazole ring would also show an absorption in a similar region. mdpi.comresearchgate.net The N-O stretch of the oxime typically appears as a distinct band in the 930-960 cm⁻¹ range. jmpas.com Additionally, characteristic peaks corresponding to the C-H stretching of the thiazole ring and various thiazole ring skeletal vibrations would be present, confirming the integrity of the heterocyclic core. researchgate.netnist.gov

Interactive Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| O-H Stretch | Oxime (-NOH) | 3100 - 3300 (Broad) |

| C-H Stretch | Thiazole Ring | ~3050 - 3100 |

| C=N Stretch | Oxime | ~1600 - 1650 |

| C=N / C=C Stretch | Thiazole Ring | ~1500 - 1600 |

| N-O Stretch | Oxime | ~930 - 960 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique for verifying the empirical formula of a newly synthesized compound. This method determines the mass percentage of each element within a sample, which is then compared against the theoretical values calculated from the proposed chemical formula. For this compound, with a proposed formula of C₄H₃BrN₂OS, the theoretical elemental composition is a crucial benchmark for confirming its synthesis and purity.

The confirmation process involves combusting a small, precisely weighed sample of the compound. The resulting combustion gases are analyzed to quantify the amounts of carbon (as CO₂), hydrogen (as H₂O), and nitrogen. Sulfur content is typically determined by other methods, such as titration or ion chromatography, after combustion. The percentage of bromine is often determined by techniques like ion chromatography or X-ray fluorescence.

The experimentally determined percentages are then compared with the calculated theoretical values. A close agreement, typically within a ±0.4% margin, is considered strong evidence for the proposed empirical formula and indicates a high degree of sample purity.

Table 1: Theoretical Elemental Composition of this compound (C₄H₃BrN₂OS)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 23.20 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.46 |

| Bromine | Br | 79.90 | 1 | 79.90 | 38.59 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.53 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.73 |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.49 |

| Total | 207.06 | 100.00 |

X-ray Crystallography for Solid-State Molecular Architecture and Regiochemical Assignment

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This analysis yields a detailed electron density map from which the positions of the individual atoms can be determined.

Beyond confirming the molecular connectivity, X-ray crystallography reveals the solid-state packing of the molecules in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding, which can significantly influence the physical properties of the compound. For this compound, the oxime group (-C(H)=N-OH) provides both a hydrogen bond donor (the OH group) and acceptors (the N and O atoms), suggesting the potential for the formation of intricate hydrogen-bonding networks. These networks play a crucial role in the stability and architecture of the crystal structure.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₄H₃BrN₂OS |

| Formula weight | 207.06 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Value] |

| R-factor (%) | [Value] |

Note: The data in this table is hypothetical and serves as an example of the parameters obtained from an X-ray crystallographic analysis. Actual experimental data from scientific literature would be required to populate this table with factual values for this compound.

Computational Chemistry and Theoretical Modeling of 5 Bromothiazole 2 Carbaldehyde Oxime

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Bromothiazole-2-carbaldehyde (B1294191) oxime, DFT calculations can offer deep insights into its geometry, stability, and reactivity, as well as predict its spectroscopic signatures.

Geometry Optimization and Vibrational Frequency Calculations

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles corresponding to a minimum on the potential energy surface are calculated.

Vibrational frequency calculations are subsequently performed on the optimized geometry. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the thiazole (B1198619) ring, the oxime group, and the C-Br bond.

Table 1: Hypothetical Optimized Geometrical Parameters for 5-Bromothiazole-2-carbaldehyde Oxime

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N3 | 1.315 | N3-C2-S1 | 115.2 |

| N3-C4 | 1.380 | C2-S1-C5 | 89.5 |

| C4-C5 | 1.375 | S1-C5-C4 | 111.8 |

| C5-S1 | 1.720 | C5-C4-N3 | 113.5 |

| C2-S1 | 1.730 | C4-N3-C2 | 110.0 |

| C5-Br | 1.880 | Br-C5-C4 | 125.0 |

| C2-C6 | 1.480 | S1-C2-C6 | 120.5 |

| C6-N7 | 1.285 | N3-C2-C6 | 124.3 |

| N7-O8 | 1.410 | C2-C6-N7 | 121.0 |

| O8-H9 | 0.970 | C6-N7-O8 | 111.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting how it will interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Electrophilicity Index (ω) | 2.90 |

Note: The data in this table is hypothetical and based on typical values for similar heterocyclic compounds.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses are computational tools used to investigate and visualize intermolecular and intramolecular interactions. tandfonline.comtandfonline.com These methods are particularly useful for understanding the forces that govern crystal packing and molecular recognition.

QTAIM analysis examines the topology of the electron density to identify bond critical points (BCPs) and characterize the nature of chemical bonds and non-covalent interactions. tandfonline.comtandfonline.com For this compound, QTAIM could be used to analyze potential hydrogen bonds involving the oxime group (O-H···N) and halogen bonds involving the bromine atom (C-Br···O or C-Br···N).

NCI analysis, specifically through Reduced Density Gradient (RDG) plots, provides a visual representation of non-covalent interactions. tandfonline.com These plots highlight regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and steric repulsion.

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. tandfonline.comtandfonline.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy associated with these interactions.

For this compound, NBO analysis could reveal significant electron delocalization within the thiazole ring and between the ring and the carbaldehyde oxime substituent. It can also provide insights into the nature of the C-Br bond and the lone pair electrons on the nitrogen, sulfur, and oxygen atoms.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While DFT calculations provide information on a static, minimum-energy structure, molecular dynamics (MD) simulations can explore the conformational landscape and dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in solution.

MD simulations could be used to study the flexibility of the carbaldehyde oxime side chain, including the potential for rotation around the C2-C6 single bond. This information is valuable for understanding how the molecule might adapt its shape to interact with a biological target.

In Silico Prediction of Potential Biological Target Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a specific biological target, such as a protein or enzyme.

For this compound, molecular docking studies could be performed against a range of known therapeutic targets to identify potential biological activities. The results would provide information on the binding energy of the complex and highlight the key amino acid residues involved in the interaction, guiding further experimental validation.

5 Bromothiazole 2 Carbaldehyde Oxime As a Strategic Building Block in Advanced Organic Synthesis

Modular Synthesis of Complex Heterocyclic Systems

The structure of 5-Bromothiazole-2-carbaldehyde (B1294191) oxime is inherently modular, offering multiple handles for synthetic diversification. The thiazole (B1198619) core acts as a stable aromatic platform, the bromine atom at the C5 position is amenable to various cross-coupling reactions, and the oxime group at C2 provides a gateway for numerous conjugation and cyclization strategies. This trifecta of functionality allows for a programmed, stepwise assembly of complex heterocyclic systems.

The bromine atom can be readily substituted or engaged in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck reactions, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at this position. nih.gov Concurrently, the oxime group can be transformed or used as a directing group, making 5-Bromothiazole-2-carbaldehyde oxime a key component in building intricate molecular frameworks.

The oxime moiety of this compound is a versatile functional group that can be easily converted into a variety of derivatives, most notably oxime ethers and esters. researchgate.net These transformations are valuable for altering the steric and electronic properties of the molecule, introducing new functionalities, or linking the thiazole core to other molecular fragments.

Oxime Ethers: O-alkylation of the oxime with alkyl halides or other electrophiles under basic conditions yields stable oxime ethers. This derivatization can be used to introduce reporter groups, biocompatible linkers (e.g., polyethylene glycol chains), or other pharmacologically relevant moieties.

Oxime Esters: Acylation of the oxime with acyl chlorides or anhydrides produces oxime esters. These derivatives are important intermediates in their own right, as they can undergo various rearrangements (e.g., Beckmann rearrangement) or serve as precursors for the generation of iminyl radicals, which can participate in cyclization reactions to form novel heterocyclic systems. researchgate.netresearchgate.net

The table below illustrates the general schemes for these derivatization reactions.

| Reaction Type | Reagents & Conditions | General Product Structure |

| O-Alkylation | R-X (Alkyl Halide), Base (e.g., NaH, K₂CO₃) | 5-Bromo-2-thiazolyl-CH=N-OR |

| O-Acylation | RCOCl (Acyl Chloride), Base (e.g., Pyridine) | 5-Bromo-2-thiazolyl-CH=N-OCOR |

Table 1: General Derivatization Reactions of this compound.

The strategic placement of functional groups in this compound facilitates its use in the synthesis of multicyclic and fused heterocyclic systems. The combination of the nucleophilic nitrogen of the oxime and the electrophilic carbon of the thiazole ring, along with the reactive bromine atom, opens pathways for intramolecular cyclization reactions.

For instance, after a Suzuki coupling reaction at the C5 position to introduce a side chain with a suitable functional group, an intramolecular reaction could be triggered to form a new ring fused to the thiazole core. For example, introducing an ortho-halophenyl group could lead to a fused thiazolo[5,4-b]quinoline system via an intramolecular Heck reaction or other cyclization strategies. The oxime group itself can participate in heteroannulation reactions, for example, with activated alkynes to form isoxazole rings. researchgate.net The synthesis of such fused systems is a key strategy in drug discovery, as it allows for the creation of rigid, three-dimensional structures that can interact with biological targets with high specificity. researchgate.net

Scaffold for Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and identify new drug leads. acs.org this compound is an excellent scaffold for DOS due to its multiple, orthogonally reactive sites.

A combinatorial library can be generated by systematically varying the substituents at the C5 position (via cross-coupling) and on the oxime oxygen (via alkylation or acylation). This approach allows for the rapid generation of a large number of distinct analogs from a common core structure. The thiazole scaffold itself is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.gov By decorating this core with diverse chemical functionalities, libraries based on this compound can explore a vast chemical space, increasing the probability of discovering novel bioactive compounds. acs.org

| Diversification Point | Reaction Type | Example Building Blocks | Resulting Moiety |

| C5-Position | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | Aryl, Heteroaryl |

| C5-Position | Sonogashira Coupling | Terminal Alkynes | Alkynyl |

| Oxime Oxygen | O-Alkylation | Benzyl bromide, Propargyl bromide | O-benzyl, O-propargyl |

| Oxime Oxygen | O-Acylation | Acetyl chloride, Benzoyl chloride | O-acetyl, O-benzoyl |

Table 2: Potential Diversification Strategies for Library Synthesis.

Role in Natural Product Synthesis and Analog Design

The thiazole ring is a key structural component of numerous biologically active natural products, including vitamin B1 (thiamine), the anticancer agent epothilone, and a vast number of peptides isolated from marine organisms. tandfonline.comwikipedia.orgnih.gov These natural products often feature complex substitution patterns on the thiazole ring.

This compound serves as a valuable starting material for the synthesis of analogs of these natural products. The bromo group allows for the introduction of side chains that mimic those found in nature, while the oxime group provides a handle for further modification or can be hydrolyzed back to the aldehyde for other transformations. This approach enables medicinal chemists to systematically modify the structure of a natural product to improve its potency, selectivity, or pharmacokinetic properties. For example, it could be a precursor for fragments needed in the synthesis of complex thiazole-containing cyclopeptides like didmolamide or raocyclamide. nih.gov

Applications in Bioconjugation Chemistry (e.g., Peptide and Protein Modification)

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a critical tool in chemical biology and drug development. Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone to form a stable oxime ether bond, is one of the most reliable and chemoselective bioconjugation reactions. nih.gov

This compound can participate in bioconjugation in several ways. The oxime itself represents a stable linkage. More commonly in modern bioconjugation, a molecule containing an aminooxy group reacts with an aldehyde or ketone introduced onto a peptide or protein. Thiazolidine-containing peptides can be converted to reveal an N-terminal aldehyde, which is a prime target for ligation with aminooxy-functionalized molecules. nih.govresearchgate.net While this compound itself is an oxime, related structures can be designed to carry the requisite aminooxy group for ligation.

Furthermore, recent research has demonstrated that chlorooximes, which can be synthesized from oximes, are effective reagents for the specific modification of cysteine residues in peptides. chinesechemsoc.org This suggests a potential application where this compound could be converted into a reactive probe for labeling proteins and peptides at specific cysteine sites, thereby attaching the bromothiazole moiety as a tag or pharmacophore. chinesechemsoc.org

Structure Activity Relationship Sar Studies and Analogue Design of Thiazole Oxime Derivatives

Systematic Exploration of Positional Isomers and Substituent Effects on Reactivity

The reactivity of the thiazole (B1198619) ring is significantly influenced by the electronic effects of its substituents. The thiazole nucleus is considered electron-rich and aromatic. The calculated pi-electron density indicates that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is susceptible to deprotonation by strong bases. wikipedia.org

Systematic exploration of positional isomers, for instance, moving the bromo substituent to the C4-position, would likely alter the molecule's reactivity profile. A bromo group at C4 might have a different impact on the acidity of the neighboring C5-H and the reactivity of the oxime group.

Furthermore, the introduction of various substituents on the thiazole ring can modulate its electronic properties and, consequently, its reactivity. Electron-donating groups (EDGs) like methyl (-CH3) or methoxy (-OCH3) at the C4 or C5 position would be expected to increase the electron density of the ring, potentially enhancing its reactivity towards electrophiles. globalresearchonline.net Conversely, additional electron-withdrawing groups (EWGs) such as a nitro group (-NO2) would further deactivate the ring, making it less susceptible to electrophilic attack but potentially more prone to nucleophilic substitution, particularly at the carbon bearing the bromine atom. nih.gov

The nature of the substituent also affects the reactivity of the oxime group itself. For instance, electron-withdrawing groups on the thiazole ring could increase the acidity of the oxime proton, influencing its ability to act as a hydrogen bond donor in molecular interactions.

| Substituent Position | Substituent Type | Expected Effect on Ring Reactivity (Electrophilic Attack) | Expected Effect on Oxime Acidity |

| C4 | Electron-Donating (e.g., -CH3) | Increase | Decrease |

| C4 | Electron-Withdrawing (e.g., -NO2) | Decrease | Increase |

| C5 (in 2-carbaldehyde oxime) | Electron-Donating (e.g., -CH3) | Increase | Decrease |

| C5 (in 2-carbaldehyde oxime) | Electron-Withdrawing (e.g., -NO2) | Decrease | Increase |

Design and Synthesis of Heterocycle-Modified Analogues (e.g., Thiophene, Pyrazole, Pyridine)

The design and synthesis of hybrid molecules that incorporate the 5-Bromothiazole-2-carbaldehyde (B1294191) oxime scaffold with other heterocyclic rings like thiophene, pyrazole, and pyridine is a common strategy in drug discovery to explore new chemical space and potentially enhance biological activity. rsc.orgmdpi.comnih.gov

Thiophene Analogues: Thiophene is a five-membered sulfur-containing heterocycle that is often considered a bioisostere of a phenyl ring. The synthesis of thiophene-modified analogues could involve coupling a thiophene moiety to the thiazole ring, for instance, at the 5-position by displacing the bromine atom through a Suzuki or Stille coupling reaction with a suitable thiophene boronic acid or stannane derivative.

Pyrazole Analogues: Pyrazole is a five-membered heterocycle with two adjacent nitrogen atoms, known for its presence in numerous biologically active compounds. nih.govekb.eg The synthesis of pyrazole-thiazole hybrids can be achieved through various synthetic routes. For example, a pyrazole ring with a suitable functional group could be introduced at the 5-position of the thiazole. Alternatively, the carbaldehyde group of 5-bromothiazole-2-carbaldehyde could be used as a starting point for the construction of a pyrazole ring.

Pyridine Analogues: Pyridine, a six-membered nitrogen-containing aromatic ring, is a common feature in many pharmaceuticals. The incorporation of a pyridine ring can influence the solubility, basicity, and binding interactions of the molecule. nih.govacs.org Pyridine-thiazole hybrids could be synthesized by coupling a pyridine derivative to the thiazole core, for example, through a palladium-catalyzed cross-coupling reaction at the 5-position.

| Heterocyclic Moiety | Potential Synthetic Strategy | Potential Impact on Properties |

| Thiophene | Suzuki or Stille coupling at the 5-position | Modulation of lipophilicity and electronic properties |

| Pyrazole | Cyclization reactions starting from the carbaldehyde or coupling at the 5-position | Introduction of hydrogen bonding capabilities and altered polarity |

| Pyridine | Palladium-catalyzed cross-coupling at the 5-position | Increased aqueous solubility and potential for new binding interactions |

Functional Group Variations and Their Influence on Physicochemical Properties

The physicochemical properties of 5-Bromothiazole-2-carbaldehyde oxime derivatives, such as lipophilicity, electronic properties, and solubility, can be fine-tuned by introducing various functional groups. These properties are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. reachemchemicals.com

Lipophilicity: Lipophilicity, often expressed as logP, is a key determinant of a molecule's ability to cross biological membranes. The bromine atom on the thiazole ring contributes to the lipophilicity of the parent compound. Replacing the bromine with more lipophilic groups, such as a phenyl or a substituted phenyl ring, would increase the logP value. Conversely, introducing polar functional groups, like hydroxyl (-OH) or amino (-NH2) groups, would decrease lipophilicity and increase hydrophilicity. mdpi.com

Solubility: Aqueous solubility is a critical factor for drug absorption. The introduction of ionizable groups, such as carboxylic acids (-COOH) or basic amines, can substantially improve water solubility. nih.gov For instance, converting the oxime to an O-ether with a terminal amino group could enhance solubility and provide a handle for salt formation.

| Functional Group Variation | Expected Impact on Lipophilicity (logP) | Expected Impact on Electronic Properties | Expected Impact on Aqueous Solubility |

| Replacement of Br with -H | Decrease | Less electron-withdrawing | Minimal change |

| Replacement of Br with -Ph | Increase | Altered aromatic system | Decrease |

| Introduction of -OH on an appended ring | Decrease | Electron-donating | Increase |

| Introduction of -COOH on an appended ring | Decrease | Electron-withdrawing | Increase (pH-dependent) |

| Conversion of oxime to O-alkyl ether | Increase | Modified polarity | Decrease |

| Conversion of oxime to O-aminoalkyl ether | Variable | Introduction of a basic center | Increase (pH-dependent) |

Impact of Stereochemistry (E/Z Isomerism of Oxime) on Molecular Recognition

The oxime group of this compound can exist as two geometric isomers, E (entgegen) and Z (zusammen), due to the restricted rotation around the C=N double bond. The spatial arrangement of the hydroxyl group relative to the thiazole ring is different in the two isomers, and this can have a profound impact on their interaction with biological targets, a phenomenon known as stereoselectivity. nih.govnih.gov

The E/Z nomenclature for oximes is determined by assigning priorities to the substituents on the carbon and nitrogen atoms of the C=N bond based on the Cahn-Ingold-Prelog (CIP) rules. For this compound, the thiazole ring has a higher priority than the hydrogen atom on the carbon. On the nitrogen, the hydroxyl group has a higher priority than the lone pair. If the highest priority groups on the carbon and nitrogen are on the same side of the double bond, it is the Z-isomer; if they are on opposite sides, it is the E-isomer.

The distinct three-dimensional shapes of the E and Z isomers can lead to different binding affinities for a specific receptor or enzyme active site. One isomer may fit more snugly into a binding pocket, allowing for more favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, or van der Waals forces. The orientation of the oxime's hydroxyl group is particularly important as it can act as a hydrogen bond donor or acceptor. nih.gov

For example, in one isomer, the hydroxyl group might be positioned to form a crucial hydrogen bond with an amino acid residue in the active site, leading to high potency. In the other isomer, this hydroxyl group might be oriented away from the optimal position, resulting in weaker binding and lower biological activity. mdpi.com Molecular docking studies are often employed to predict the binding modes of E and Z isomers and to rationalize observed differences in their biological activities. mdpi.com

| Isomer | Spatial Orientation of -OH group relative to Thiazole Ring | Potential for Molecular Recognition |

| E-isomer | The -OH group is on the opposite side of the thiazole ring. | May allow for specific hydrogen bonding interactions not possible for the Z-isomer. |

| Z-isomer | The -OH group is on the same side as the thiazole ring. | May lead to steric hindrance or facilitate different intramolecular or intermolecular interactions. |

Pharmacological and Biological Research Significance of 5 Bromothiazole 2 Carbaldehyde Oxime Derivatives

Investigation of Antimicrobial Activities

The thiazole (B1198619) scaffold is a privileged structure in drug discovery, known to impart potent antimicrobial properties. nih.gov Derivatives incorporating this core have been extensively studied for their ability to combat a wide range of pathogenic microorganisms, including both bacteria and fungi.